sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-6-yl)-4-oxobutanoate
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Overview
Description
“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-6-yl)-4-oxobutanoate” is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-6-yl)-4-oxobutanoate” typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Substitution Reactions: Introduction of methoxy and dimethyl groups can be achieved through electrophilic aromatic substitution reactions.
Esterification: The oxobutanoate group can be introduced via esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions can occur at the oxobutanoate group, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various benzofuran derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-6-yl)-4-oxobutanoate” involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including changes in metabolic pathways and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(7-Methoxy-2,3-dimethyl-1-benzofuran-6-yl)-4-oxobutanoic acid: Similar structure but lacks the sodium ion.
7-Methoxy-2,3-dimethylbenzofuran: Lacks the oxobutanoate group.
2,3-Dimethylbenzofuran: Lacks both the methoxy and oxobutanoate groups.
Uniqueness
“Sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-6-yl)-4-oxobutanoate” is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the sodium ion may also influence its solubility and reactivity.
Properties
CAS No. |
73698-60-9 |
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Molecular Formula |
C15H15NaO5 |
Molecular Weight |
298.27 g/mol |
IUPAC Name |
sodium;4-(7-methoxy-2,3-dimethyl-1-benzofuran-6-yl)-4-oxobutanoate |
InChI |
InChI=1S/C15H16O5.Na/c1-8-9(2)20-15-10(8)4-5-11(14(15)19-3)12(16)6-7-13(17)18;/h4-5H,6-7H2,1-3H3,(H,17,18);/q;+1/p-1 |
InChI Key |
LNHXCSJAXIAVDY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2OC)C(=O)CCC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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